molecular formula C26H39N3O10 B2875915 Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1396684-78-8

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No.: B2875915
CAS No.: 1396684-78-8
M. Wt: 553.609
InChI Key: NBTBIELEIYXIFH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex organic compound characterized by its unique chemical structure. This compound has drawn attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The intricate design of this compound combines various functional groups, making it a subject of interest for both synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate typically involves multiple steps:

  • Formation of the piperidine derivative

    • Starting with 3,5-dimethoxybenzyl alcohol, it is reacted with a suitable base to form the corresponding benzylate.

    • This intermediate then undergoes alkylation with piperidine to yield a 3,5-dimethoxybenzyl piperidine.

  • Acetylation

    • The piperidine derivative is then acetylated using acetic anhydride to introduce the acetyl group, forming 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl intermediate.

  • Coupling with piperazine

    • This intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the final product.

  • Oxalate formation

    • Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve automated continuous flow reactors to ensure consistency and scalability. High-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate can undergo various chemical reactions, including:

  • Oxidation

    • This compound can be oxidized at specific positions, particularly the piperidine ring, using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction

    • Reduction can occur at the carbonyl or amine groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution

    • Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the functional groups involved.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions typically include oxidized derivatives, reduced amines or alcohols, and substituted analogs with varying functional groups attached.

Scientific Research Applications

This compound finds applications across several scientific disciplines:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.

    • Serves as a model compound for studying reaction mechanisms and synthetic methodologies.

  • Biology

    • Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine

    • Explored for potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

  • Industry

    • Utilized in the development of novel materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is complex and involves several molecular targets and pathways:

  • Binding to receptors

    • It may interact with specific receptors in the body, modulating their activity.

  • Inhibition of enzymes

    • The compound could inhibit key enzymes involved in various metabolic pathways, affecting cellular processes.

  • Alteration of signal transduction

    • It might influence signal transduction pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

  • Ethyl 4-(2-(4-(benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

    • Lacks the dimethoxy substitution on the benzyl group.

  • Methyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

    • Differs in the ester functional group, where methyl replaces ethyl.

  • Ethyl 4-(2-(4-(((3,5-dimethoxyphenyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

    • Has a phenyl group instead of the benzyl group.

Hope that gives you all the juicy details you wanted on this fascinating compound!

Properties

IUPAC Name

ethyl 4-[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O6.C2H2O4/c1-4-33-24(29)27-11-9-26(10-12-27)23(28)16-25-7-5-19(6-8-25)17-32-18-20-13-21(30-2)15-22(14-20)31-3;3-1(4)2(5)6/h13-15,19H,4-12,16-18H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTBIELEIYXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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